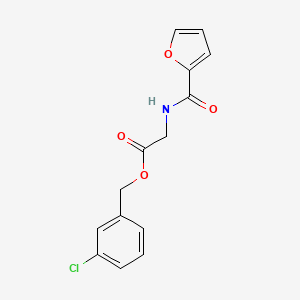
(3-Chlorophenyl)methyl 2-(furan-2-carbonylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Chlorophenyl)methyl 2-(furan-2-carbonylamino)acetate is a useful research compound. Its molecular formula is C14H12ClNO4 and its molecular weight is 293.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3-Chlorophenyl)methyl 2-(furan-2-carbonylamino)acetate is a synthetic compound characterized by a chlorophenyl group attached to a methyl ester of an amino acid, specifically 2-(furan-2-carbonylamino)acetic acid. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of the compound, focusing on its mechanism of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C11H10ClNO3. The compound features:
- A chlorophenyl group, which enhances its interaction with biological targets.
- A furan ring , contributing to its reactivity and potential biological effects.
The biological activity of this compound primarily involves enzyme inhibition. The chlorophenyl group is known to influence binding affinity towards various enzymes, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to diseases such as cancer and metabolic disorders.
- Binding Affinity : Interaction studies indicate that modifications to the compound's structure can enhance or diminish its biological effects, making it a candidate for further drug development.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : Initial studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against breast cancer cell lines, showing promise in reducing cell viability.
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, indicating that this compound may also exhibit this activity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Chlorophenyl + furan ring | Potentially enhanced biological activity |
| Ethyl 2-(furan-2-carbonylamino)acetate | Furan ring only | Lacks halogen substitution |
| Methyl 2-(4-chlorobenzoylamino)acetate | Chlorobenzoyl instead of chlorophenyl | Different aromatic substitution |
| Benzyl 2-(furan-2-carbonylamino)acetate | Benzyl group instead of methyl | May exhibit different pharmacokinetics |
This comparison highlights how the presence of the chlorinated phenyl group in this compound could enhance its interactions with biological targets compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Laboratory tests have shown that this compound can significantly reduce the growth of certain cancer cell lines at varying concentrations, indicating a dose-dependent response.
- Enzyme Assays : Enzyme inhibition assays revealed that the compound effectively inhibits specific metabolic enzymes, suggesting its potential as a therapeutic agent.
- Docking Studies : Computational docking studies have demonstrated favorable binding interactions between the compound and target enzymes, supporting its role as a lead candidate for drug development.
Properties
Molecular Formula |
C14H12ClNO4 |
|---|---|
Molecular Weight |
293.70 g/mol |
IUPAC Name |
(3-chlorophenyl)methyl 2-(furan-2-carbonylamino)acetate |
InChI |
InChI=1S/C14H12ClNO4/c15-11-4-1-3-10(7-11)9-20-13(17)8-16-14(18)12-5-2-6-19-12/h1-7H,8-9H2,(H,16,18) |
InChI Key |
YZLAHMNRAJXDNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC(=O)CNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















